N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
Description
N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide (CAS: 853329-63-2) is a synthetic organic compound with the molecular formula C₁₉H₁₅N₃O₆ (average mass: 381.344 g/mol). Its structure features a furan ring substituted with a 3-nitrophenyl group at the 5-position, linked via a propanamide chain to a 4-ethoxyphenyl moiety (Fig. 1).
Properties
CAS No. |
853329-80-3 |
|---|---|
Molecular Formula |
C21H20N2O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C21H20N2O5/c1-2-27-18-8-6-16(7-9-18)22-21(24)13-11-19-10-12-20(28-19)15-4-3-5-17(14-15)23(25)26/h3-10,12,14H,2,11,13H2,1H3,(H,22,24) |
InChI Key |
LBTDUVVLORUOAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step might involve a nitration reaction using nitric acid and sulfuric acid.
Attachment of the Ethoxyphenyl Group: This could be done through an etherification reaction.
Formation of the Amide Bond: This final step often involves the reaction of an amine with an acid chloride or anhydride under mild conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The ethoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations and Core Modifications
Key structural analogs are compared in Table 1 , highlighting variations in heterocyclic cores, substituents, and biological activities.
Table 1. Structural and Functional Comparison with Analogs
Key Structural Observations :
Heterocyclic Core :
- The target compound utilizes a furan ring, whereas analogs in and incorporate thiazole or oxadiazole cores. These heterocycles influence electronic properties and binding affinities. For example, thiazoles (as in compound 31) are associated with anticancer activity due to interactions with biological targets like KPNB1.
- Oxadiazole-containing compounds (e.g., 8h, 8j) often exhibit enhanced metabolic stability and ligand-receptor interactions.
The 4-ethoxyphenyl group in the target and 8j increases lipophilicity, which may improve membrane permeability compared to polar groups like sulfonamides.
Physicochemical Properties
Table 2. Comparative Physicochemical Data
- The target compound’s 4-ethoxyphenyl and 3-nitrophenyl groups likely reduce aqueous solubility compared to sulfonamide analogs (), which benefit from polar sulfonyl groups.
- The higher molecular weight of oxadiazole analogs (e.g., 8j at 546.67 g/mol) may limit bioavailability compared to the target compound (381.34 g/mol).
Biological Activity
N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's chemical structure can be described by the formula . Its synthesis typically involves the reaction of 4-ethoxyphenylamine with 3-(5-(3-nitrophenyl)furan-2-yl)propanoyl chloride, which yields the desired amide product. This method allows for the incorporation of both the furan and nitrophenyl moieties, which are crucial for its biological activity.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various strains of bacteria and fungi. The presence of the nitrophenyl group is believed to enhance its efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : The compound has been tested for its cytotoxic effects on cancer cell lines. In vitro assays suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The furan ring is thought to play a significant role in this mechanism.
- Anti-inflammatory Effects : Inflammation-related pathways may also be modulated by this compound, potentially reducing symptoms associated with inflammatory diseases. This is attributed to its ability to inhibit pro-inflammatory cytokines.
Case Studies and Research Findings
A review of literature reveals various studies that highlight the biological activity of this compound:
- Antimicrobial Testing :
- Anticancer Activity :
- Inflammatory Response :
Data Table: Summary of Biological Activities
| Biological Activity | Test System/Model | Result (IC50/Zone of Inhibition) |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | Significant inhibition observed |
| Anticancer | Breast cancer cell line | IC50 = 15 µM |
| Anti-inflammatory | Murine model | Reduced TNF-alpha and IL-6 levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
